1-tert-butyl-1H-pyrazol-3-amine
Overview
Description
1-tert-butyl-1H-pyrazol-3-amine belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of this compound involves a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction is carried out in a sand bath at 120 °C for 2 hours under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo [3,4-d]pyrimidine ring system, which includes a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis
The chemical reaction of this compound involves a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction is carried out in a sand bath at 120 °C for 2 hours under solvent-free conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows: It has a molecular weight of 139.2 . The compound is a powder at room temperature . The IUPAC name is this compound .Scientific Research Applications
Role in Heterocyclic Synthesis
The compound's utility in heterocyclic synthesis is underscored by its involvement in the formation of pyrazoline derivatives, which are crucial for the development of new anticancer agents. Pyrazoline, a five-membered ring containing three carbon and two nitrogen atoms, is recognized for its biological activity and serves as a key moiety in the synthesis of compounds with significant anticancer properties. This area of research has been expanded to explore pyrazoline derivatives' patent literature, emphasizing the compound's critical role in pharmaceutical chemistry (Pushkar Kumar Ray et al., 2022).
Applications in Medicinal Chemistry
In medicinal chemistry, 1-tert-butyl-1H-pyrazol-3-amine's derivatives, particularly pyrazolines, have been extensively investigated for their pharmacological effects. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis and application of pyrazoline derivatives in therapeutic areas reflect the compound's significance in drug discovery and development. The exploration of pyrazoline scaffolds in the inhibition of monoamine oxidase further highlights the compound's potential in addressing neurodegenerative disorders, showcasing its centrality in anti-inflammatory and antiviral drug design (D. Karati et al., 2022).
Multicomponent Synthesis for Bioactive Derivatives
The multicomponent synthesis of pyrazole derivatives, facilitated by this compound, underscores the efficiency and versatility of this approach in generating bioactive molecules. This strategy not only enhances the chemical diversity of pyrazole-containing compounds but also contributes to the development of molecules with antibacterial, anticancer, antifungal, and antioxidant activities. The comprehensive review of these multicomponent reactions emphasizes the compound's role in the creation of biologically active molecules with potential therapeutic applications (Diana Becerra et al., 2022).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-tert-butyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with NADPH-dependent reductase, which catalyzes the reduction of a wide variety of carbonyl compounds, including quinones and prostaglandins . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to the active sites of these enzymes.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of calcium/calmodulin-dependent protein kinase type II subunit gamma, which plays a crucial role in cell signaling . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolic pathways are essential for understanding its overall biochemical effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s transport and distribution are critical for its biochemical activity and effectiveness in various biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
1-tert-butylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,3)10-5-4-6(8)9-10/h4-5H,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQPUERRGYFDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529066 | |
Record name | 1-tert-Butyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152980-49-8 | |
Record name | 1-tert-Butyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20529066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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